molecular formula C10H7FN2O3 B2900696 2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid CAS No. 2059999-46-9

2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

Cat. No. B2900696
CAS RN: 2059999-46-9
M. Wt: 222.175
InChI Key: XARJZCFXACXNCI-UHFFFAOYSA-N
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Description

“2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid” is a chemical compound with the CAS Number: 2059999-46-9 . It has a molecular weight of 222.18 . The IUPAC name for this compound is 2-(7-fluoro-1-oxophthalazin-2(1H)-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7FN2O3/c11-7-2-1-6-4-12-13(5-9(14)15)10(16)8(6)3-7/h1-4H,5H2,(H,14,15) . This code provides a specific description of the molecule’s structure, including the positions of the fluorine atom and the acetic acid group.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 222.17 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.

Scientific Research Applications

Pharmacology: Anticancer Research

This compound is utilized in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase (PARP) . PARP inhibitors are a class of drugs that have shown promise in treating cancers by interfering with the DNA repair mechanisms in cancer cells, making it difficult for them to survive.

Material Science: Polymer Research

In material science, the compound serves as an intermediate in the development of new polymers with potential applications in various industries, including medical devices and electronics . Its fluorine content can impart unique properties to the polymers, such as resistance to solvents and thermal stability.

Chemical Synthesis: Intermediate for Organic Compounds

The compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecules . Its reactive sites allow for various chemical transformations, making it a valuable building block in synthetic chemistry.

Analytical Chemistry: Chromatography

In analytical chemistry, especially chromatography, this compound can be used as a standard or reference material to help identify and quantify similar compounds in a mixture . Its unique structure allows it to be separated and detected effectively, aiding in the analysis of complex samples.

Life Sciences: Biochemical Research

Researchers in life sciences employ this compound in biochemical studies to understand cellular processes . It can be used to probe the function of enzymes, receptors, and other proteins, contributing to our knowledge of cell biology and pathology.

Chromatography: Method Development

The compound’s characteristics make it suitable for developing new chromatographic methods, which can be applied to the purification of pharmaceuticals and other chemicals . Its behavior in various chromatographic conditions can be studied to optimize separation techniques.

properties

IUPAC Name

2-(7-fluoro-1-oxophthalazin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-7-2-1-6-4-12-13(5-9(14)15)10(16)8(6)3-7/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARJZCFXACXNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(N=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

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